molecular formula C11H9ClO2 B8301807 4-But-2-ynyloxybenzoyl chloride

4-But-2-ynyloxybenzoyl chloride

Cat. No.: B8301807
M. Wt: 208.64 g/mol
InChI Key: IAYRVDCKFROFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-But-2-ynyloxybenzoyl chloride is an acid chloride derivative featuring a benzoyl core substituted with a but-2-ynyloxy chain. This structure makes it a valuable building block in organic synthesis and materials science research, particularly for introducing the 4-(but-2-ynyloxy)benzoyl group into target molecules. Its high reactivity toward nucleophiles, such as amines and alcohols, allows researchers to efficiently synthesize amides and esters. Based on the properties of its close analog, 4-(2-propynyloxy)benzoyl chloride (CAS 96327-77-4), which has a molecular formula of C10H7ClO2 and a molecular weight of 194.617 g/mol, this compound is expected to be an industry-use intermediate . Compounds of this class are frequently employed in the synthesis of advanced materials. For instance, similar benzoyl chloride derivatives are key precursors in the preparation of functional polyacetylenes, which can serve as electron transport materials, and in the development of novel liquid-crystalline compounds, such as bent-shaped naphthyl diketones . As a specialized reagent, 4-But-2-ynyloxybenzoyl chloride is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, as acid chlorides are typically moisture-sensitive and can cause irritation to the skin, eyes, and respiratory system.

Properties

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

4-but-2-ynoxybenzoyl chloride

InChI

InChI=1S/C11H9ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,8H2,1H3

InChI Key

IAYRVDCKFROFHU-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • 4-But-2-ynyloxybenzoyl chloride : The alkyne group offers orthogonal reactivity for click chemistry, making it valuable for bioconjugation or polymer synthesis. Its linear structure may reduce steric hindrance compared to bulkier analogs like 4-(4-phenylbutoxy)benzoyl chloride .
  • However, steric effects may slow acylation kinetics .
  • 4-(2-Thienyl)benzoyl chloride : The thienyl group introduces sulfur, which can participate in π-stacking and charge-transfer interactions. This may stabilize transition states in electrophilic aromatic substitution reactions .
  • 4-Hydroxybenzoyl chloride: The hydroxyl group increases polarity and acidity (pKa ~8–10), making it prone to hydrolysis unless protected.

Thermodynamic and Kinetic Considerations

  • The electron-withdrawing nature of the acyl chloride group (-COCl) activates the benzene ring toward electrophilic substitution. Substituents like thienyl (electron-rich) or alkoxy (electron-donating) further modulate electronic density, altering reaction rates and regioselectivity.

Research Findings and Limitations

  • Synthetic Challenges : Alkynyl-substituted benzoyl chlorides may require stringent anhydrous conditions due to moisture sensitivity.
  • Data Gaps : Physical properties (e.g., melting point, solubility) for 4-But-2-ynyloxybenzoyl chloride are unavailable in the provided evidence, necessitating experimental characterization.
  • Safety Considerations : Benzoyl chlorides are lachrymatory and corrosive; proper handling protocols are essential.

Q & A

Q. What are the recommended safety protocols for handling 4-But-2-ynyloxybenzoyl chloride in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to corrosion-resistant PPE: impervious gloves (e.g., nitrile), sealed goggles, and lab coats . Work in a fume hood to avoid inhalation of vapors. Store in airtight, moisture-free containers under inert gas (e.g., nitrogen) to prevent hydrolysis . In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Q. What synthetic routes are commonly employed to prepare 4-But-2-ynyloxybenzoyl chloride?

  • Methodological Answer : A two-step approach is typical:

Etherification : React 4-hydroxybenzoic acid with but-2-ynyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-but-2-ynyloxybenzoic acid .

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane. Catalytic DMF (1-2%) accelerates the reaction. Purify via vacuum distillation to isolate the acyl chloride .
Key Considerations : Monitor reaction completion via TLC (Rf shift) and confirm absence of residual acid via FTIR (loss of -OH stretch at 2500-3300 cm⁻¹) .

Q. How should 4-But-2-ynyloxybenzoyl chloride be characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic protons as a doublet (δ 7.8-8.2 ppm) and alkynyl protons as a triplet (δ 2.0-2.5 ppm). The but-2-ynyloxy group shows a distinctive triplet for the terminal CH₂ .
  • FTIR : Confirm C=O stretch (~1760 cm⁻¹) and C-Cl stretch (~730 cm⁻¹). Absence of -OH peaks indicates complete chlorination .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ matching the theoretical mass (C₁₁H₉ClO₂: 208.6 g/mol) and fragment ions (e.g., loss of Cl⁻ at m/z 173) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of 4-But-2-ynyloxybenzoyl chloride during nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Use anhydrous solvents (e.g., THF, DCM) pre-dried over molecular sieves.
  • Conduct reactions under inert atmosphere (Ar/N₂) and maintain temperatures below 0°C to slow hydrolysis .
  • Add stoichiometric Lewis acids (e.g., ZnCl₂) to activate the acyl chloride and reduce water interference .
  • Monitor reaction progress via in situ IR to detect premature hydrolysis (broad -OH peaks) .

Q. How does the steric and electronic environment of the but-2-ynyloxy group influence reactivity in coupling reactions?

  • Methodological Answer :
  • Steric Effects : The linear but-2-ynyloxy group reduces steric hindrance compared to bulkier substituents, enhancing accessibility for nucleophilic attack at the carbonyl .
  • Electronic Effects : The electron-withdrawing nature of the alkynyl group increases electrophilicity of the acyl chloride, accelerating reactions with amines or alcohols. Compare kinetics via Hammett plots using substituted benzoyl chlorides .
  • Case Study : In peptide coupling, 4-but-2-ynyloxybenzoyl chloride shows 20% faster acylation than 4-methoxy analogs due to reduced resonance stabilization .

Q. What computational methods predict the thermal stability and decomposition pathways of 4-But-2-ynyloxybenzoyl chloride?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model bond dissociation energies. Focus on C-Cl and C=O bonds to identify decomposition triggers (e.g., ∆G‡ for hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Experimentally validate predictions by heating at 10°C/min under N₂. Decomposition onset >150°C suggests suitability for high-temperature reactions .
  • Reaction Pathway Mapping : Use NIST kinetic databases to compare with analogs (e.g., 4-bromobenzoyl chloride) and infer degradation products (e.g., benzoic acid derivatives) .

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